molecular formula C26H24O3 B11155397 7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155397
M. Wt: 384.5 g/mol
InChI Key: OXRXYUPEFKLLAQ-UHFFFAOYSA-N
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Description

7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the chromenone family, which is characterized by a benzopyranone core structure. The presence of the tert-butylphenyl and phenyl groups attached to the chromenone core enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenylcoumarin with 4-tert-butylphenylmethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-tert-butylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific combination of the chromenone core with tert-butylphenyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C26H24O3/c1-26(2,3)20-11-9-18(10-12-20)17-28-21-13-14-22-23(19-7-5-4-6-8-19)16-25(27)29-24(22)15-21/h4-16H,17H2,1-3H3

InChI Key

OXRXYUPEFKLLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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